molecular formula C6H12 B11996301 Cyclopropane, (1-methylethyl)- CAS No. 3638-35-5

Cyclopropane, (1-methylethyl)-

Cat. No.: B11996301
CAS No.: 3638-35-5
M. Wt: 84.16 g/mol
InChI Key: HPBROFGYTXOJIO-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents

Industrial Production Methods

Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.

    Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

    Oxidation: Cyclopropyl ketones and alcohols.

    Reduction: Cyclopropyl alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simpler cycloalkane with the formula C3H6.

    Methylcyclopropane: A cyclopropane derivative with a methyl group attached.

    Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.

Uniqueness

ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.

Properties

CAS No.

3638-35-5

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

propan-2-ylcyclopropane

InChI

InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

HPBROFGYTXOJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1

physical_description

Liquid; 

vapor_pressure

205.0 [mmHg]

Origin of Product

United States

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